molecular formula C20H17F7N4O2 B3877519 4-(4-methyl-1-piperidinyl)-3-nitrobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone

4-(4-methyl-1-piperidinyl)-3-nitrobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone

Cat. No.: B3877519
M. Wt: 478.4 g/mol
InChI Key: FNEZLWXNIUURJD-HIUVJMHLSA-N
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Description

This compound contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . Piperidines are known for their unique biochemical properties and serve as precursors to many alkaloid natural products and drug candidates .


Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, often involves the Mannich base formation reaction . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidones have been found to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound and related compounds. Piperidones and their derivatives are of particular interest due to their unique biochemical properties and their role as precursors to many alkaloid natural products and drug candidates .

Properties

IUPAC Name

2,3,5,6-tetrafluoro-N-[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F7N4O2/c1-10-4-6-30(7-5-10)12-3-2-11(8-13(12)31(32)33)9-28-29-19-17(23)15(21)14(20(25,26)27)16(22)18(19)24/h2-3,8-10,29H,4-7H2,1H3/b28-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEZLWXNIUURJD-HIUVJMHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C=NNC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)/C=N/NC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F7N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methyl-1-piperidinyl)-3-nitrobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone
Reactant of Route 2
Reactant of Route 2
4-(4-methyl-1-piperidinyl)-3-nitrobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone
Reactant of Route 3
Reactant of Route 3
4-(4-methyl-1-piperidinyl)-3-nitrobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone
Reactant of Route 4
Reactant of Route 4
4-(4-methyl-1-piperidinyl)-3-nitrobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone
Reactant of Route 5
Reactant of Route 5
4-(4-methyl-1-piperidinyl)-3-nitrobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone
Reactant of Route 6
Reactant of Route 6
4-(4-methyl-1-piperidinyl)-3-nitrobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone

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